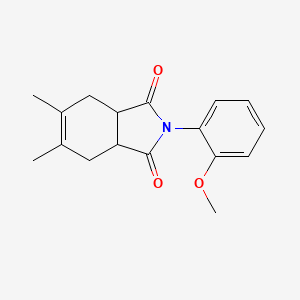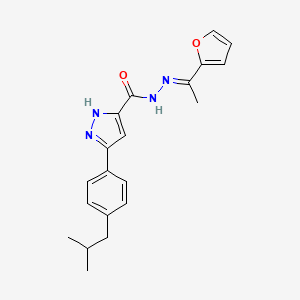
2-(2-Methoxy-phenyl)-5,6-dimethyl-3a,4,7,7a-tetrahydro-isoindole-1,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-メトキシフェニル)-5,6-ジメチル-3a,4,7,7a-テトラヒドロ-イソインドール-1,3-ジオンは、複雑な構造を持つ有機化合物です。メトキシフェニル基とテトラヒドロ-イソインドール-ジオンコアの存在が特徴です。
準備方法
合成経路と反応条件
2-(2-メトキシフェニル)-5,6-ジメチル-3a,4,7,7a-テトラヒドロ-イソインドール-1,3-ジオンの合成は、通常、複数段階の有機反応を伴います。 一般的な方法の1つは、適切な前駆体と2-メトキシフェニルイソシアネートを制御された条件下で反応させることです 。 反応条件には、多くの場合、アセトニトリルなどの溶媒と、Yb(OTf)3などの触媒の使用が含まれ、これにより目的の生成物の形成が促進されます .
工業生産方法
この化合物の工業生産には、同様の合成経路が、より大規模で使用される場合があります。 このプロセスは、収率と純度を最適化するために、多くの場合、連続フロー反応器と再結晶やクロマトグラフィーなどの高度な精製技術を使用します .
化学反応の分析
反応の種類
2-(2-メトキシフェニル)-5,6-ジメチル-3a,4,7,7a-テトラヒドロ-イソインドール-1,3-ジオンは、以下を含むさまざまな化学反応を起こす可能性があります。
酸化: この化合物は、過マンガン酸カリウムや三酸化クロムなどの試薬を使用して酸化することができます。
還元: 還元反応は、水素化アルミニウムリチウムや水素化ホウ素ナトリウムなどの試薬を使用して実施できます。
一般的な試薬と条件
これらの反応で使用される一般的な試薬には、酸化剤(例:過マンガン酸カリウム)、還元剤(例:水素化ホウ素ナトリウム)、求電子剤(例:臭素)などがあります。 反応条件には、通常、制御された温度と、ジクロロメタンやエタノールなどの溶媒の使用が含まれます .
主な生成物
これらの反応から生成される主な生成物は、使用される特定の反応条件と試薬によって異なります。 例えば、酸化によってキノンが生成される可能性があり、置換反応によって、さまざまな官能基が芳香環に導入される可能性があります .
科学研究への応用
2-(2-メトキシフェニル)-5,6-ジメチル-3a,4,7,7a-テトラヒドロ-イソインドール-1,3-ジオンは、科学研究においていくつかの用途があります。
化学: より複雑な有機分子の合成におけるビルディングブロックとして使用されます。
生物学: この化合物は、酵素相互作用の研究に使用され、生化学アッセイにおけるプローブとして使用されます。
工業: 特殊化学薬品や材料の製造に使用されます.
科学的研究の応用
2-(2-Methoxy-phenyl)-5,6-dimethyl-3a,4,7,7a-tetrahydro-isoindole-1,3-dione has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
2-(2-メトキシフェニル)-5,6-ジメチル-3a,4,7,7a-テトラヒドロ-イソインドール-1,3-ジオンの作用機序には、特定の分子標的との相互作用が含まれます。メトキシフェニル基は、水素結合やπ-π相互作用に参加することができ、テトラヒドロ-イソインドール-ジオンコアは、さまざまな酵素や受容体と相互作用することができます。 これらの相互作用は、生体経路を調節し、特定の生理学的効果をもたらす可能性があります .
類似化合物の比較
類似化合物
2-メトキシフェニルイソシアネート: 有機合成における試薬として使用されます.
1-(2-メトキシフェニル)ピペラジン: 医薬品の合成に使用されます.
4-アリル-2-メトキシフェノール: 生物活性で知られています.
独自性
2-(2-メトキシフェニル)-5,6-ジメチル-3a,4,7,7a-テトラヒドロ-イソインドール-1,3-ジオンは、その特定の構造的特徴によりユニークであり、これは異なる化学反応性と生物活性を付与します。 メトキシフェニル基とテトラヒドロ-イソインドール-ジオンコアの組み合わせにより、さまざまな用途において汎用性の高い化合物となっています .
類似化合物との比較
Similar Compounds
2-Methoxyphenyl isocyanate: Used as a reagent in organic synthesis.
1-(2-Methoxyphenyl)piperazine: Used in the synthesis of pharmaceuticals.
4-Allyl-2-methoxyphenol: Known for its biological activities.
Uniqueness
2-(2-Methoxy-phenyl)-5,6-dimethyl-3a,4,7,7a-tetrahydro-isoindole-1,3-dione is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its combination of a methoxyphenyl group and a tetrahydro-isoindole-dione core makes it a versatile compound in various applications .
特性
分子式 |
C17H19NO3 |
|---|---|
分子量 |
285.34 g/mol |
IUPAC名 |
2-(2-methoxyphenyl)-5,6-dimethyl-3a,4,7,7a-tetrahydroisoindole-1,3-dione |
InChI |
InChI=1S/C17H19NO3/c1-10-8-12-13(9-11(10)2)17(20)18(16(12)19)14-6-4-5-7-15(14)21-3/h4-7,12-13H,8-9H2,1-3H3 |
InChIキー |
WHFZICHQZCSDRE-UHFFFAOYSA-N |
正規SMILES |
CC1=C(CC2C(C1)C(=O)N(C2=O)C3=CC=CC=C3OC)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(5Z)-3-(4-chlorobenzyl)-5-[3-chloro-5-methoxy-4-(prop-2-en-1-yloxy)benzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B11644261.png)

![2-[5-Methyl-2-(propan-2-YL)phenoxy]-N-(3-{[1,3]oxazolo[4,5-B]pyridin-2-YL}phenyl)acetamide](/img/structure/B11644289.png)
![butyl 2-{[3-(3-methylphenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}propanoate](/img/structure/B11644291.png)
![Ethyl 6-ethyl-2-{[(3-methyl-4-nitrophenyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11644305.png)
![7-methyl-N-(4-methylphenyl)-2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine](/img/structure/B11644319.png)
![3-{[(2E)-2-(hydroxyimino)propanoyl]amino}-N,N,N-trimethylpropan-1-aminium](/img/structure/B11644320.png)
![4-[4-(dimethylamino)phenyl]-N-(2-fluorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide](/img/structure/B11644324.png)
![N-[(2-phenyl-1,3-benzoxazol-5-yl)carbamothioyl]thiophene-2-carboxamide](/img/structure/B11644332.png)
![4-benzyl-12,12-dimethyl-5-pentylsulfanyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B11644356.png)
![2-({2-[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]-2-oxoethyl}sulfanyl)-5,6-dimethyl-3-(prop-2-en-1-yl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11644359.png)
![butyl 4-{[(2E)-2-cyano-3-(5-phenylfuran-2-yl)prop-2-enoyl]amino}benzoate](/img/structure/B11644366.png)
![propan-2-yl 2-{[3-(3-methylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}propanoate](/img/structure/B11644369.png)
![5-Oxo-5-[4-(4-phenylquinazolin-2-yl)piperazin-1-yl]pentanoic acid](/img/structure/B11644372.png)
